molecular formula C24H34N8O2S B612016 2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine CAS No. 289479-07-8

2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine

Cat. No. B612016
M. Wt: 498.64
InChI Key: IUUNTNJCKSXDOW-UAPYVXQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AAE871 is a type I FLT3 inhibitor.

Scientific Research Applications

Asymmetric Synthesis in Organic Chemistry

A study described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, which are structurally related to the compound . The synthesis involved the reduction of (-)-2-cyano-6-phenyloxazolopiperidine and subsequent hydrogenolysis to produce the diamine (Froelich et al., 1996).

Reactions with Pd(II) and Chelate Formation

Research on alkyldiamine-tethered derivatives of 2,6-diaminopurine, such as the compound , found that they react with Pd(II) to form N3-coordinated complexes. The study highlights the influence of reaction conditions on the nature of the resulting complex (Galindo et al., 2009).

Application in DNA Research

Another study explored novel reagents for chemical cleavage at abasic sites and UV photoproducts in DNA, demonstrating the relevance of compounds like 2-N-(4-Aminocyclohexyl)-9-Ethyl-6-N-(4-Piperidin-1-Ylsulfonylphenyl)Purine-2,6-Diamine in DNA research (McHugh & Knowland, 1995).

Synthesis of α-(Aminomethylene)-9-(Methoxymethyl)-9H-Purine-6-Acetic Acid Derivatives

In synthetic chemistry, α-(Aminomethylene)-9-(methoxymethyl)-9H-purine-6-acetamide derivatives were synthesized, highlighting the diverse synthetic applications of purine compounds similar to the one (Hamamichi & Miyasaka, 1990).

Synthesis of New 3-Pyridinecarboxylates for Vasodilation Properties

The compound's structural analogs were synthesized for potential vasodilation properties. These studies indicate the medical application possibilities of similar compounds (Girgis et al., 2008).

Fluorescent Poly(Pyridine-Imide) Acid Chemosensor

A novel diamine containing heterocyclic pyridine was synthesized and used in the preparation of poly(pyridine-imide) for potential application as a fluorescent acid chemosensor (Wang et al., 2008).

Synthesis of Ketamine Derivatives and Mannich Reactions

Research into the synthesis of derivatives of ketamine, an arylcyclohexylamine, by Mannich reactions, showcases the relevance of cyclohexylamine structures in medicinal chemistry (Masaud et al., 2022).

Synthesis and Antiviral Activities of Piperidine-Substituted Purines

Development of N2-(1-(substituted-aryl)piperidin-4-yl)-N6-mesityl-9H-purine-2,6-diamine derivatives as antiviral agents against HIV and influenza illustrates the pharmaceutical potential of purine derivatives (Kang et al., 2015).

properties

CAS RN

289479-07-8

Product Name

2-N-(4-aminocyclohexyl)-9-ethyl-6-N-(4-piperidin-1-ylsulfonylphenyl)purine-2,6-diamine

Molecular Formula

C24H34N8O2S

Molecular Weight

498.64

IUPAC Name

N2-((1r,4r)-4-aminocyclohexyl)-9-ethyl-N6-(4-(piperidin-1-ylsulfonyl)phenyl)-9H-purine-2,6-diamine

InChI

InChI=1S/C24H34N8O2S/c1-2-31-16-26-21-22(29-24(30-23(21)31)28-19-8-6-17(25)7-9-19)27-18-10-12-20(13-11-18)35(33,34)32-14-4-3-5-15-32/h10-13,16-17,19H,2-9,14-15,25H2,1H3,(H2,27,28,29,30)/t17-,19-

InChI Key

IUUNTNJCKSXDOW-UAPYVXQJSA-N

SMILES

O=S(C1=CC=C(NC2=C3N=CN(CC)C3=NC(N[C@H]4CC[C@H](N)CC4)=N2)C=C1)(N5CCCCC5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AAE871;  AAE-871;  AAE 871.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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